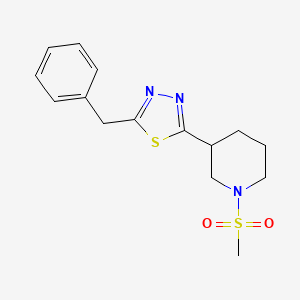![molecular formula C18H15N5O4S B2610777 N-[4-(1H-Imidazol-1-ylmethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide CAS No. 1214429-43-2](/img/structure/B2610777.png)
N-[4-(1H-Imidazol-1-ylmethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[4-(1H-Imidazol-1-ylmethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazole derivatives has been a subject of interest due to their broad range of chemical and biological properties . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The molecular structure of imidazole derivatives, including “N-[4-(1H-Imidazol-1-ylmethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide”, is characterized by the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .科学的研究の応用
1. Inhibition of Human SIRT6 Deacetylase Activity The compound has been shown to inhibit human SIRT6 deacetylase activity . SIRT6 is a member of the sirtuin family of protein deacetylases that play a role in aging, inflammation, metabolism, and DNA repair. Therefore, inhibitors of SIRT6 could have potential therapeutic applications in a variety of diseases.
Role in Imidazole Derivatives
Imidazole derivatives, which this compound is a part of, have been shown to possess a broad range of chemical and biological properties . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Potential in Antioxidant Research
Some imidazole derivatives have shown good scavenging potential in antioxidant research . This suggests that CHEMBL3622695 could potentially be used in studies related to oxidative stress and related diseases.
Use in Coordination Polymers (CPs)
Imidazole-containing compounds have been used in the synthesis of Coordination Polymers (CPs) . CPs have multifunctional applications in gas storage/adsorption, magnetism, luminescence, and catalysis .
Potential in Anti-HIV Research
Some indolyl and oxochromenyl xanthenone derivatives, which are related to imidazole compounds, have shown significant activity against HIV . This suggests that CHEMBL3622695 could potentially be used in anti-HIV research.
Use in Estrogenicity Evaluation
Imidazole compounds have been used in the evaluation of estrogenicity of phenolic xenoestrogens . This suggests that CHEMBL3622695 could potentially be used in studies related to endocrine disruption and related health effects.
作用機序
Target of Action
The primary target of the compound N-[4-(1H-Imidazol-1-ylmethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide, also known as CHEMBL3622695, is the human SIRT6 deacetylase . SIRT6 is a member of the sirtuin family of proteins, which are known to regulate various cellular processes such as aging, transcription, apoptosis, inflammation, and stress resistance .
Mode of Action
CHEMBL3622695 interacts with its target, SIRT6, by inhibiting its deacetylase activity . This interaction results in changes to the acetylation status of various proteins within the cell, thereby influencing cellular processes regulated by these proteins .
Result of Action
The molecular and cellular effects of CHEMBL3622695’s action are largely dependent on its interaction with SIRT6. By inhibiting SIRT6 deacetylase activity, CHEMBL3622695 can potentially influence a variety of cellular processes, including DNA repair, telomere maintenance, and gene expression . .
特性
IUPAC Name |
N-[4-(imidazol-1-ylmethyl)phenyl]-2,4-dioxo-1H-quinazoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S/c24-17-15-9-14(5-6-16(15)20-18(25)21-17)28(26,27)22-13-3-1-12(2-4-13)10-23-8-7-19-11-23/h1-9,11,22H,10H2,(H2,20,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMCTBMIGMUWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-Imidazol-1-ylmethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~4~-(4-fluorophenyl)-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide](/img/structure/B2610697.png)

![N-[2-amino-4-(4-methylpiperazino)phenyl]-3-chlorobenzenecarboxamide](/img/structure/B2610699.png)
![4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2610700.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2610701.png)
![N-[(2-methoxyphenyl)methyl]-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2610703.png)
![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2610704.png)

![2-chloro-N-[2-methyl-3-(2-oxopyrrolidin-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B2610713.png)


